2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2-Bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with the molecular formula C20H11BrCl2N2O2. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a benzoxazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-Bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3,5-dichlorophenyl)benzamide: Similar in structure but with different substitution patterns.
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Another brominated benzamide with different substituents.
Uniqueness
2-Bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of bromine, chlorine, and benzoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-14-6-2-1-4-12(14)19(26)24-11-8-9-17-16(10-11)25-20(27-17)13-5-3-7-15(22)18(13)23/h1-10H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYILPXIPBDVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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